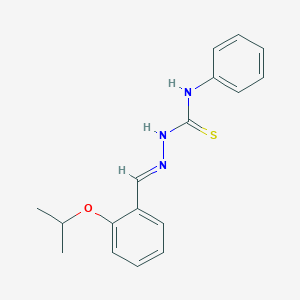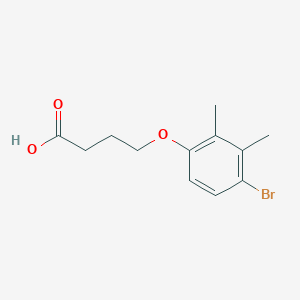![molecular formula C22H27N3O B241408 2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)
2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide (also known as GNE-7915) is a novel small molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment.
Mecanismo De Acción
GNE-7915 is a selective inhibitor of the N-acetylglucosamine-6-sulfatase (GNS) enzyme, which is involved in the biosynthesis of heparan sulfate proteoglycans (HSPGs). HSPGs play a crucial role in cell signaling, adhesion, and migration, and their dysregulation has been implicated in cancer development and progression. By inhibiting GNS, GNE-7915 reduces the biosynthesis of HSPGs, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
GNE-7915 has been shown to have a high degree of selectivity for GNS, with minimal off-target effects. In addition to its anti-cancer effects, GNE-7915 has also been shown to have anti-inflammatory and anti-fibrotic effects in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of GNE-7915 is its high degree of selectivity for GNS, which reduces the risk of off-target effects. However, GNE-7915 has limited solubility in water, which can make it difficult to administer in vivo. In addition, the optimal dosing and administration schedule of GNE-7915 for cancer treatment have not yet been established.
Direcciones Futuras
For GNE-7915 research include the optimization of dosing and administration schedules for cancer treatment, the investigation of its potential use in combination with other cancer therapies, and the development of more potent and selective GNS inhibitors. In addition, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of GNE-7915, which could have potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of GNE-7915 involves several steps, including the reaction of 1-(1-phenylethyl)-1H-benzimidazole-2-carboxylic acid with 3-bromopropylamine, followed by the reaction of the resulting intermediate with 2-amino-2-methylpropanamide. The final product is obtained after purification via column chromatography.
Aplicaciones Científicas De Investigación
GNE-7915 has been extensively studied for its potential use in cancer treatment. Several studies have shown that GNE-7915 inhibits the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer. GNE-7915 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propiedades
Fórmula molecular |
C22H27N3O |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
2-methyl-N-[3-[1-(1-phenylethyl)benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C22H27N3O/c1-16(2)22(26)23-15-9-14-21-24-19-12-7-8-13-20(19)25(21)17(3)18-10-5-4-6-11-18/h4-8,10-13,16-17H,9,14-15H2,1-3H3,(H,23,26) |
Clave InChI |
SDZSWHQQNYNSQY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3 |
SMILES canónico |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241326.png)
![Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate](/img/structure/B241327.png)
![3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B241328.png)
![3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid](/img/structure/B241330.png)
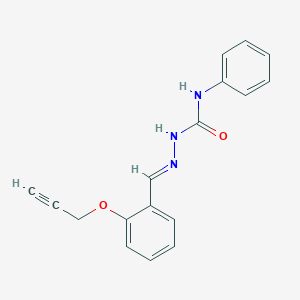
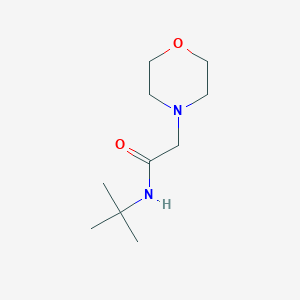
![6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B241348.png)
![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)
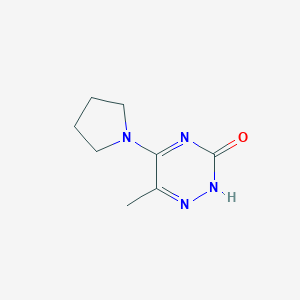
![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
![N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B241362.png)
